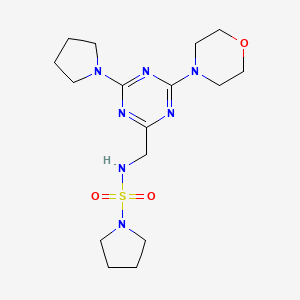

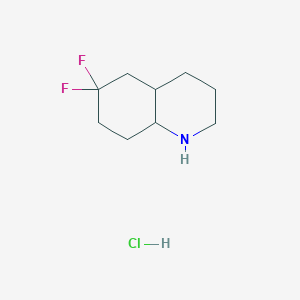

Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, an efficient transition-metal-free approach toward C–H bond activation by using molecular I2-mediated sp3 C–H bond functionalization for the synthesis of indolizine derivatives via 1,3-dipolar cycloaddition reaction of nitrogen ylides with ynones is described . This reaction led to the formation of (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone in 80% yield .

Molecular Structure Analysis

The molecular structure of a similar compound, (3-benzoyl-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)(o-tolyl)methanone, was fully characterized by its IR and NMR spectra . Unequivocal evidence for the structure was obtained from single-crystal X-ray analysis .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, visible light-mediated direct alkylation of heteroarenes has been achieved using unactivated bromoalkanes as radical precursors . These strategies feature high functional group tolerance, exclusive regioselectivity for reaction at the more electrophilic position of heteroarenes, easily accessible substrates, and mild reaction conditions .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including compounds with structures related to Isoquinolin-1-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, exhibit a wide array of biological activities. These activities span anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The expansive biological potential of these compounds underscores their importance in developing novel low-molecular-weight (LMW) inhibitors for various pharmacotherapeutic applications, highlighting their role in addressing a broad spectrum of diseases and conditions (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Further emphasizing the importance of isoquinoline derivatives, tetrahydroisoquinolines have been identified as 'privileged scaffolds' in drug discovery, particularly in cancer and central nervous system (CNS) disorders. The approval of drugs like trabectedin for soft tissue sarcomas showcases the critical milestone in anticancer drug discovery achieved through exploring these compounds. The wide range of synthesized THIQ derivatives for various therapeutic activities indicates a promising avenue for developing novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Natural Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline alkaloids and their N-oxides from plant species has confirmed antimicrobial, antibacterial, antitumor, among other activities. These compounds serve as an important source of leads for drug discovery, emphasizing the role of isoquinoline derivatives in medicinal chemistry and pharmaceutical research. The structure-activity relationship (SAR) activities of these compounds suggest new possible applications, highlighting their significance in developing new therapeutic agents (Dembitsky et al., 2015).

Mechanism of Action

properties

IUPAC Name |

isoquinolin-1-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-16-6-2-4-8-18(16)20-11-13-24(14-15-26-20)22(25)21-19-9-5-3-7-17(19)10-12-23-21/h2-10,12,20H,11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRIMNADQMUPGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)

![N-(2-Methylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2574759.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2574764.png)

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2574767.png)

![Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574771.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)

![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2574777.png)